Tribromsalan
Overview
Description
Mechanism of Action
C13H8Br3NO2C_{13}H_{8}Br_{3}NO_{2}C13H8Br3NO2
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
Tribromsalan primarily targets the NF-kappaB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound inhibits NF-kappaB signaling via inhibition of IkappaBalpha phosphorylation . The inhibition occurs at an IC50 of 7.9 uM . This interaction with its targets leads to changes in the signaling pathway, potentially suggesting mechanisms for novel applications in cancer treatment .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, this compound disrupts the normal functioning of this pathway, which can have downstream effects on cellular processes such as inflammation, immunity, and cell survival .
Pharmacokinetics
Its molecular weight of 449920 and LogP of 5.62 suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the NF-kappaB signaling pathway . By inhibiting IkappaBalpha phosphorylation, this compound can potentially alter cellular processes controlled by this pathway, including inflammation, immunity, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromsalan can be synthesized through the bromination of salicylanilide. The process involves the reaction of salicylanilide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, this compound is produced by a similar bromination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tribromsalan undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically substituted derivatives of this compound, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Tribromsalan has been studied for its antimicrobial properties and has found applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as an antimicrobial agent in chemical formulations.
Biology: Investigated for its potential use in controlling microbial growth in biological samples.
Medicine: Explored for its potential therapeutic applications due to its antimicrobial properties.
Industry: Utilized in the formulation of antimicrobial coatings and materials.
Comparison with Similar Compounds
Similar Compounds
Dibromsalan: Another brominated salicylanilide with similar antimicrobial properties.
Chlorosalan: A chlorinated analog with comparable uses.
Uniqueness
Tribromsalan is unique due to its specific bromination pattern, which imparts distinct antimicrobial properties and makes it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
Record name | Tribromsalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
Record name | 3,4′,5-Tribromosalicylanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribromsalan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylanilide, tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromsalan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tribromsalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromsalan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBROMSALAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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